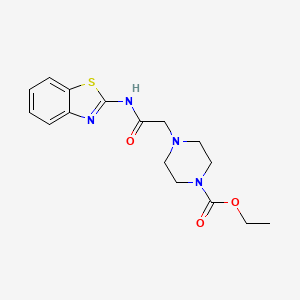

4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Mechanism of Action

Target of Action

The primary target of this compound, also known as “4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester”, is Mycobacterium tuberculosis . The compound has shown potent inhibitory activity against this bacterium, which is the causative agent of tuberculosis .

Mode of Action

The compound interacts with its target by inhibiting the function of the enzyme DprE1 . DprE1 is a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts the formation of the cell wall, leading to the death of the bacterium .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . This pathway is responsible for the production of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting the enzyme DprE1, the compound disrupts this pathway, leading to a deficiency in arabinogalactan and, consequently, a compromised cell wall .

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the function of DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound compromises the integrity of the bacterium’s cell wall . This leads to the death of the bacterium, thereby exerting its anti-tubercular effect .

Preparation Methods

The synthesis of 4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction is often carried out under reflux conditions in the presence of a suitable catalyst. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the benzothiazole ring can be substituted with various functional groups.

Common reagents and conditions used in these reactions include ethanol as a solvent and sodium bicarbonate as a base . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It has been studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Industry: It is used in the production of fluorescent materials and electroluminescent devices.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as 2-arylbenzothiazoles and nitro-amidino benzothiazoles . Compared to these compounds, 4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester is unique due to its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications .

Biological Activity

The compound 4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine-1-carboxylic acid ethyl ester (CAS Number: 878442-68-3) is a derivative of piperazine that incorporates a benzothiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C16H20N4O3S. The structure features a piperazine ring substituted with a benzothiazole moiety, which is critical for its biological properties.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups on the benzothiazole ring enhances antibacterial efficacy, as demonstrated in studies where derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 1.95–3.91 μg/mL against Gram-positive bacteria .

Anticancer Potential

Benzothiazole-containing compounds have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of anti-apoptotic proteins like Bcl-2. The SAR analysis indicates that modifications to the benzothiazole moiety can significantly affect cytotoxic activity against various cancer cell lines, including A-431 and Jurkat cells .

Analgesic Effects

The compound's mechanism as a fatty acid amide hydrolase (FAAH) inhibitor suggests potential use in pain management. In animal models, FAAH inhibitors have demonstrated efficacy in reducing pain responses associated with inflammatory conditions and neuropathic pain . The structural characteristics of this compound may contribute to its selectivity and potency as a FAAH inhibitor.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Benzothiazole Moiety : Essential for antimicrobial and anticancer activities.

- Piperazine Ring : Modifications to this ring can enhance binding affinity to biological targets.

- Carboxylic Acid Group : Plays a role in solubility and bioavailability, impacting pharmacokinetics.

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antibacterial activity |

| Substitutions on piperazine | Enhanced FAAH inhibition |

| Variations in carboxylic acid position | Altered solubility and efficacy |

Case Studies

- Antimicrobial Efficacy : A study evaluated several benzothiazole derivatives, including the compound , against clinical isolates of Staphylococcus epidermidis . The results indicated that modifications to the benzothiazole structure significantly influenced antimicrobial potency .

- Anticancer Activity : In vitro studies on human cancer cell lines revealed that derivatives of 4-(Benzothiazol-2-ylcarbamoylmethyl)-piperazine exhibited IC50 values lower than conventional chemotherapeutics like doxorubicin, indicating strong anticancer potential .

- Pain Management : Animal studies demonstrated that the compound effectively reduced pain responses in models of acute and chronic pain, supporting its potential therapeutic application as an analgesic agent .

Properties

IUPAC Name |

ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-2-23-16(22)20-9-7-19(8-10-20)11-14(21)18-15-17-12-5-3-4-6-13(12)24-15/h3-6H,2,7-11H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVLBLYAGAORTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.